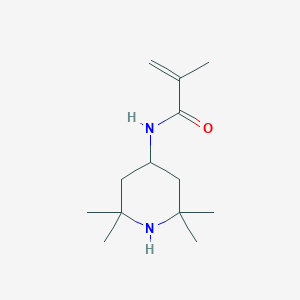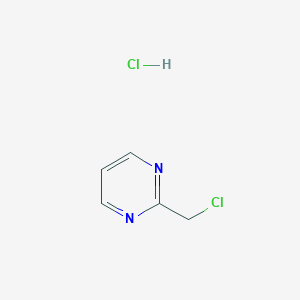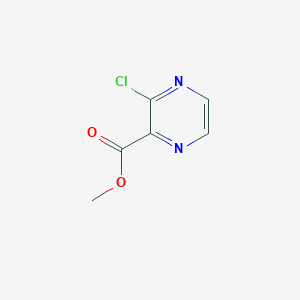
Cannabispirol
説明
Cannabispirol is a compound isolated from Cannabis Sativa . It has been experimentally evaluated for antimicrobial activity and was also tested in a study on targeting multidrug-resistant mouse lymphoma cells . It has a weak antibacterial effect which is more definite on plasmid carrying bacteria than plasmidless ones, and inhibits intercellular plasmid transfer and transforming activity of plasmid DNA .
Molecular Structure Analysis
This compound contains total 40 bond(s); 20 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 secondary alcohol(s), and 1 ether(s) .Physical And Chemical Properties Analysis
This compound is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . Its molecular weight is 248.32 .科学的研究の応用
Medicinal Potential in Psychiatry
Research has recognized the potential efficacy of medicinal cannabis in psychiatry, albeit the evidence is still nascent. Tentative support exists for cannabinoids, specifically cannabidiol (CBD), in reducing social anxiety and showing mixed results for adjunctive use in schizophrenia. Some case studies suggest potential benefits in improving sleep and symptoms of post-traumatic stress disorder. However, the evidence is weak, and it is currently premature to recommend cannabinoid-based interventions broadly in psychiatric treatment. Clinical considerations involve cautious use of high-THC formulations, especially in youth and individuals with anxiety or psychotic disorders, and the need for gradual titration and regular assessment (Sarris et al., 2020).
Therapeutic Uses and Pharmacology
Cannabis and its derivatives, including cannabinoids like THC and CBD, have shown significant therapeutic benefits as antiemetics, appetite stimulants in debilitating diseases such as cancer and AIDS, analgesics, and in the treatment of multiple sclerosis, spinal cord injuries, Tourette’s syndrome, epilepsy, and glaucoma. The research underscores the need for pure cannabinoids in therapeutic applications to avoid risks associated with smoking crude cannabis, like chronic inflammatory disease of the airways and upper respiratory cancer (Kalant, 2001).
Pain Management
Cannabis has been historically used for pain management. A comprehensive review of clinical trials and meta-analyses of cannabis and cannabinoids for pain found modest evidence supporting the use of cannabinoid pharmacotherapy for pain. However, the subjective pain relief from cannabis may not always align with objective measurements of analgesia. As the use of medical cannabis for pain relief increases, there's a need for more scientific evidence to evaluate and validate its effectiveness (Hill et al., 2017).
Antiepileptic Properties
The use of cannabis in treating seizures dates back centuries. Recent studies have highlighted the potential of cannabinoids, particularly CBD, as promising therapeutics for the treatment of seizures. CBD, known for avoiding the psychoactive effects of the endocannabinoid system, provides a well-tolerated and potentially effective treatment for seizures. However, the balance between the pro- and anticonvulsive effects of cannabinoids like Δ9-tetrahydrocannabinol and cannabidiol needs further research to fully understand and harness their therapeutic potential (Rosenberg et al., 2015).
Synergistic Effects and Future Potential
The potential synergy between phytocannabinoids and terpenoids, components of cannabis, may contribute meaningfully to the therapeutic effects of cannabis-based medicinal extracts. This synergy could offer treatment possibilities for a variety of conditions including pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and even bacterial infections like methicillin-resistant Staphylococcus aureus. However, this area of study is still in the exploratory phase and requires further research to substantiate these potential benefits (Russo, 2011).
将来の方向性
作用機序
Target of Action
Cannabispirol, also known as alpha-Cannabispiranol, is a cannabinoid found in the Cannabis plant . The primary targets of cannabinoids are the cannabinoid receptors, specifically cannabinoid receptor types 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .
Mode of Action
Cannabinoids, including this compound, interact with their targets primarily by binding to the cannabinoid receptors . This interaction can lead to a variety of changes in the body, depending on the specific receptor that the cannabinoid binds to. For example, when cannabinoids bind to CB1 receptors in the central and peripheral nervous systems, they can have effects such as analgesia, muscle relaxation, and neuroprotection . When they bind to CB2 receptors, they can have anti-inflammatory effects .
Biochemical Pathways
Cannabinoids affect multiple biochemical pathways. They modulate the release of neurotransmitters, inhibit the release of pro-inflammatory cytokines, and stimulate the release of anti-inflammatory cytokines . They also interact with various ion channels and non-cannabinoid receptors
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its bioavailability and are crucial for its therapeutic effectiveness . They interact with receptors in both the central and peripheral nervous systems
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptors it interacts with and the biochemical pathways it affects. Potential effects include analgesia, muscle relaxation, anti-inflammation, and neuroprotection . .
生化学分析
Biochemical Properties
It is known that Cannabispirol is a spiro-compound, which suggests it may interact with various enzymes, proteins, and other biomolecules in unique ways
Cellular Effects
It is known that cannabinoids, a class of compounds found in cannabis, can have wide-ranging effects on cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Cannabinoids typically exert their effects at the molecular level through binding interactions with cannabinoid receptors, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that cannabinoids can cause a subjective experience of temporal perception alteration
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Research on cannabidiol (CBD), another cannabinoid, has shown that it is well-tolerated at doses up to 20 mg/kg in both healthy and diseased animals
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Cannabinoids are known to be involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
Transport proteins play a crucial role in the absorption, distribution, and elimination of a wide variety of drugs, including cannabinoids
Subcellular Localization
The subcellular localization of proteins can have significant effects on their activity or function
特性
IUPAC Name |
6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982447 | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64052-90-0 | |
| Record name | beta-Cannabispiranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antibacterial effects of cannabispirol?
A: this compound demonstrates interesting antibacterial properties, particularly against Escherichia coli (E. coli). Research indicates that while this compound itself doesn't significantly inhibit E. coli growth at concentrations below 1500 micrograms/ml [], it exhibits a unique ability to selectively eliminate the F'lac plasmid from E. coli []. This suggests a mechanism targeting plasmid replication or maintenance within the bacteria. Additionally, this compound, along with other cannabispiro compounds, can hinder R144 plasmid transfer between E. coli cells []. This is achieved through multiple pathways, including inhibiting the formation of mating pairs, disrupting the viability of newly formed zygotes, and to a lesser extent, interfering with DNA synthesis during conjugation [].
Q2: How does the structure of this compound influence its activity?
A: The specific stereochemical configuration of this compound appears crucial for its plasmid-curing activity []. While this compound effectively eliminates the F'lac plasmid, other closely related cannabispiro compounds like acetylthis compound, cannabispirone, and cannabispirenone do not exhibit this effect []. This highlights the importance of subtle structural differences in dictating the biological activity of these compounds. Further research exploring structure-activity relationships within this class of compounds could unveil valuable insights for developing novel antibacterial agents.
Q3: What is the source and identification of this compound?
A: this compound was first isolated and identified from Cannabis sativa L. []. Although initially found in lower concentrations compared to other cannabinoids, advancements in analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for its detection and characterization []. These techniques are essential for differentiating this compound from other compounds present in the complex phytochemical matrix of Cannabis sativa L.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




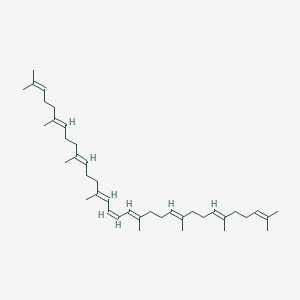
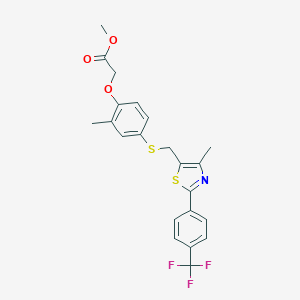
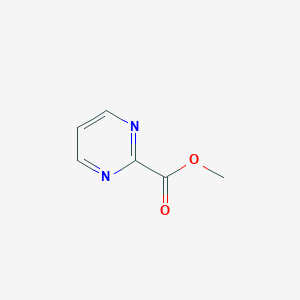
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
